3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
Description
This compound features a benzamide core linked to a substituted imidazole ring. The imidazole moiety is functionalized with a sulfanyl group connected to a carbamoylmethyl chain, which is further substituted with a 2,3-dimethylphenyl group. The benzamide nitrogen is modified with a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-17-6-3-10-22(18(17)2)28-23(30)16-33-25-26-11-12-29(25)20-8-4-7-19(14-20)24(31)27-15-21-9-5-13-32-21/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFRSUPZHWMMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the carbamoyl and sulfanyl groups. The final steps involve the coupling of the thiophene and benzamide moieties under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures would be critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that triazolopyridine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The unique arrangement of functional groups in this compound may enhance its efficacy against various cancer types.
Antimicrobial Properties
The sulfanyl group is known to improve antimicrobial activity by interacting with bacterial enzymes. Compounds with similar structures have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and other bacteria . This suggests that the investigated compound could be developed as a novel antimicrobial agent.
Case Studies
Several studies have explored compounds structurally related to 3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide :
- Antitumor Evaluation : A study published in the International Journal of Molecular Sciences evaluated various triazole derivatives for their cytotoxic effects on cancer cell lines (IC50 values) and established structure-activity relationships (SAR) that could be applied to this compound .
- Antimicrobial Studies : Research indicated that derivatives with sulfanyl groups showed promising results against several bacterial strains, suggesting potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities/differences with analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations :
- Substituent Position : The 2,3-dimethylphenyl group in the target compound vs. 2,6-dimethylphenyl in F985-0806 () may alter steric hindrance and binding affinity. Ortho-substituents (2,3-) could enhance hydrophobic interactions compared to para-substituents .
- Heterocyclic Moieties : Thiophene (target compound) vs. furan (F985-0806) or benzimidazole () may influence electronic properties and metabolic stability. Thiophene’s sulfur atom could enhance π-stacking or metal coordination .
Synthetic Approaches :
- Imidazole ring formation (e.g., cyclization with triphosgene).
- Carbamoylation via coupling of 2,3-dimethylphenyl isocyanate with mercaptoacetic acid.
- Amide bond formation between benzamide and thiophen-2-ylmethylamine using carbodiimides (e.g., EDC/HOBt) .
Biological Implications :
- Analogs with benzimidazole cores () showed anti-inflammatory activity via COX-2 inhibition, suggesting the target compound’s imidazole-thiophene scaffold may target similar pathways.
- Docking studies () highlight the importance of hydrophobic enclosures and hydrogen bonding; the 2,3-dimethylphenyl group may enhance hydrophobic interactions in enzyme pockets .
The carbamoylmethyl sulfanyl group may enhance stability against metabolic oxidation compared to simpler sulfides .
Biological Activity
The compound 3-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on recent studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including:
- An imidazole ring , which is known for its role in biological systems.
- A sulfanyl group , which may enhance reactivity with biological targets.
- A dimethylphenyl carbamoyl moiety that contributes to its lipophilicity and interaction with cellular membranes.
Molecular Formula: C₁₈H₁₈N₄O₂S
Molecular Weight: 358.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Imidazole Ring : Starting from appropriate precursors, the imidazole structure is synthesized through cyclization reactions.
- Introduction of the Sulfanyl Group : This step often involves the reaction of thiol compounds with halogenated intermediates.
- Attachment of Benzamide Moieties : Final coupling reactions with benzoyl chlorides complete the synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Receptor Modulation : The imidazole ring can mimic natural ligands, influencing receptor activity and downstream signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The IC₅₀ values ranged from 1.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC₅₀ (µM) | % Inhibition |
|---|---|---|
| MCF7 | 1.8 | 85% |
| A549 | 2.5 | 78% |
| HCT116 | 4.0 | 70% |
Case Studies
- Zhang et al. Study (2023) : This study synthesized several derivatives of imidazole-based compounds and screened them for anticancer activity using TRAP PCR-ELISA assays. The compound exhibited superior inhibition against multiple cancer cell lines compared to established drugs .
- NCI Screening : The National Cancer Institute evaluated this compound against a panel of 60 cancer cell lines, revealing a broad-spectrum antiproliferative effect with notable selectivity towards leukemia and breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
